8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
8-Fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fluorine atom at position 8, a phenyl group at position 3, and a 2-methoxyphenylmethyl substituent at position 4. Pyrazolo[4,3-c]quinolines are tricyclic heterocycles with a pyrazole fused to a quinoline core, known for diverse pharmacological activities, including anticancer, anti-inflammatory, and benzodiazepine receptor modulation . The fluorine at position 8 likely enhances metabolic stability and binding affinity, while the 2-methoxybenzyl group may influence lipophilicity and receptor interactions. This compound’s structural features position it as a candidate for further pharmacological exploration, particularly in neurological and inflammatory disorders.
Properties
IUPAC Name |
8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-29-22-10-6-5-9-17(22)14-28-15-20-23(16-7-3-2-4-8-16)26-27-24(20)19-13-18(25)11-12-21(19)28/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOSOMLZWKSURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with a hydrazine compound under acidic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Position 3 Modifications :
- The target compound’s phenyl group at position 3 is substituted with 4-fluorophenyl in and 3,4-dimethylphenyl in . Fluorine or methyl groups here may enhance binding to hydrophobic pockets in target proteins.
Position 5 Substituents: The 2-methoxyphenylmethyl group in the target compound differs from 4-methylbenzyl in and 2-fluorophenylmethyl in .
Position 8 Modifications :
- Fluorine at position 8 (target and ) contrasts with methyl in and methoxy in . Fluorine’s electronegativity may enhance metabolic stability and hydrogen bonding compared to bulkier substituents.
Pharmacological Implications
- Anticancer Activity: ELND006 and ELND007 (γ-secretase inhibitors with pyrazolo[4,3-c]quinoline cores) demonstrate substituent-dependent selectivity for amyloid-β over Notch, highlighting the role of sulfonyl and cyclopropyl groups . The target compound’s 2-methoxybenzyl group may similarly modulate enzyme inhibition.
- Anti-Inflammatory Effects: CGS-9896, a pyrazoloquinoline with anxiolytic properties, shares structural similarities but lacks the fluorine and methoxy groups of the target compound .
- Metabolic Stability : Fluorine at position 8 (target, ) may reduce oxidative metabolism compared to methyl or methoxy groups, as seen in .
Biological Activity
8-Fluoro-5-[(2-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.
Chemical Structure
The compound belongs to the pyrazoloquinoline family, which has been associated with diverse biological activities. Its structure can be represented as follows:
Research indicates that compounds in the pyrazoloquinoline class often exert their effects through multiple pathways, including:
- Inhibition of Protein Kinases : Many pyrazoloquinolines act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Induction of Apoptosis : Studies have shown that certain derivatives induce apoptosis through mitochondrial pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Effects
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Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including colorectal and leukemia cells.
Cell Line IC50 (µM) Mechanism of Action HCT116 (Colorectal) 0.75 Induces apoptosis; inhibits PI3K/AKT pathway Caco-2 (Colorectal) 0.65 Cell cycle arrest at G2/M phase K562 (Leukemia) 1.20 Induces mitochondrial dysfunction - Apoptotic Pathways : The compound has been shown to activate intrinsic apoptotic pathways by decreasing mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.
Case Studies
A recent study evaluated the efficacy of this compound against colorectal cancer models. The results indicated:
- Tumor Growth Inhibition : In xenograft models, treatment with the compound led to a significant reduction in tumor size compared to control groups.
- Biomarker Analysis : Western blotting revealed downregulation of key survival proteins (e.g., Bcl-xL) and upregulation of pro-apoptotic factors (e.g., Bax), supporting its role as an apoptosis inducer.
Pharmacological Profile
The pharmacokinetics and safety profile are critical for any therapeutic agent. Preliminary studies suggest:
- Absorption and Distribution : The compound exhibits favorable pharmacokinetic properties with good oral bioavailability.
- Toxicity Profile : Toxicological assessments indicate a low toxicity profile at therapeutic doses, making it a candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
